4-[(Z)-N'-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxycarbamimidoyl group and a propan-2-yl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of aniline with benzoyl chloride under basic conditions.
Introduction of the Hydroxycarbamimidoyl Group: The hydroxycarbamimidoyl group can be introduced through the reaction of the benzamide with hydroxylamine hydrochloride in the presence of a base.
Attachment of the Propan-2-yl Group: The propan-2-yl group can be attached via alkylation using isopropyl bromide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of the benzamide core can yield amine derivatives.
Substitution: The benzamide core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propan-2-yl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparison with Similar Compounds
Similar Compounds
4-[(Z)-N’-hydroxycarbamimidoyl]benzamide: Lacks the propan-2-yl group, which may affect its lipophilicity and biological activity.
N-(propan-2-yl)benzamide: Lacks the hydroxycarbamimidoyl group, which may reduce its potential as an enzyme inhibitor.
Uniqueness
4-[(Z)-N’-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide is unique due to the presence of both the hydroxycarbamimidoyl and propan-2-yl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound for various applications.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
4-[(E)-N'-hydroxycarbamimidoyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15N3O2/c1-7(2)13-11(15)9-5-3-8(4-6-9)10(12)14-16/h3-7,16H,1-2H3,(H2,12,14)(H,13,15) |
InChI Key |
MVVQEXOWCZYZEX-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)/C(=N\O)/N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.